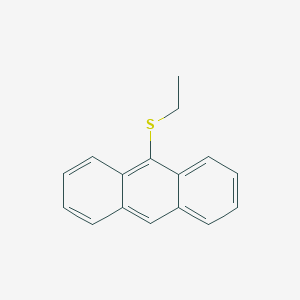

9-(Ethylsulfanyl)anthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

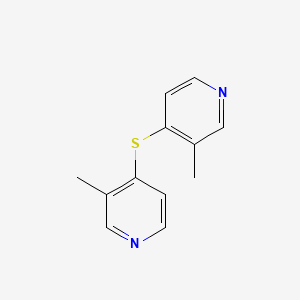

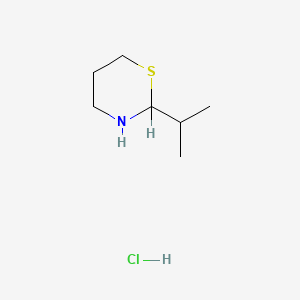

9-(Ethylsulfanyl)anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of an ethylsulfanyl group (-SEt) attached to the ninth carbon of the anthracene structure. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Ethylsulfanyl)anthracene typically involves the substitution of an anthracene derivative. One common method is the nucleophilic substitution reaction where an ethylsulfanyl group is introduced to the anthracene core. This can be achieved by reacting 9-bromoanthracene with ethanethiol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 9-(Ethylsulfanyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

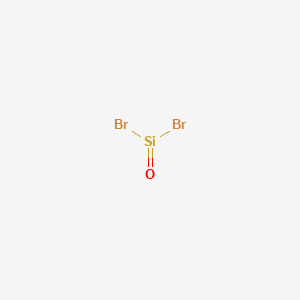

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄

Substitution: Br₂, HNO₃

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Brominated or nitrated anthracene derivatives

Scientific Research Applications

9-(Ethylsulfanyl)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Ethylsulfanyl)anthracene largely depends on its application:

Photophysical Properties: The compound absorbs light and undergoes electronic transitions, leading to fluorescence.

Photodynamic Therapy: Upon irradiation, this compound can generate reactive oxygen species (ROS) such as singlet oxygen, which can induce cell damage and apoptosis in targeted cells.

Comparison with Similar Compounds

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion.

9-Methylanthracene: Another anthracene derivative with strong fluorescence properties, often used in photophysical studies.

9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.

Uniqueness of 9-(Ethylsulfanyl)anthracene:

- The presence of the ethylsulfanyl group imparts unique electronic and steric properties, influencing its reactivity and photophysical behavior. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No. |

82131-18-8 |

|---|---|

Molecular Formula |

C16H14S |

Molecular Weight |

238.3 g/mol |

IUPAC Name |

9-ethylsulfanylanthracene |

InChI |

InChI=1S/C16H14S/c1-2-17-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 |

InChI Key |

BFXRBQAVIWZDLF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)

![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)

![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)

![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)